molecular formula C17H14Cl2N2O2S B13376348 N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide

N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide

Cat. No.: B13376348
M. Wt: 381.3 g/mol
InChI Key: XHTLCYCWRMNXGB-UHFFFAOYSA-N
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Description

N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

Molecular Formula

C17H14Cl2N2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

N-[3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]acetamide

InChI

InChI=1S/C17H14Cl2N2O2S/c1-10(22)20-12-3-2-4-13(8-12)21-16(23)9-24-17(21)14-6-5-11(18)7-15(14)19/h2-8,17H,9H2,1H3,(H,20,22)

InChI Key

XHTLCYCWRMNXGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(SCC2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 3-aminophenyl acetic acid under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl acetamide
  • Thiazolidine derivatives
  • Chlorinated thiazolidinones

Uniqueness

N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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